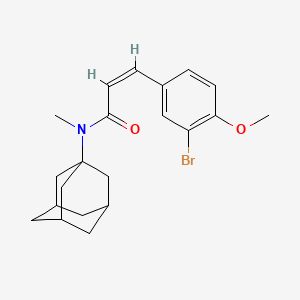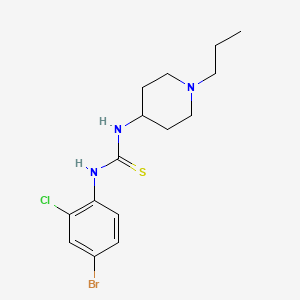![molecular formula C17H19NO2 B4877948 N-[1-(tetrahydro-2-furanyl)ethyl]-1-naphthamide](/img/structure/B4877948.png)
N-[1-(tetrahydro-2-furanyl)ethyl]-1-naphthamide
Overview
Description
N-[1-(tetrahydro-2-furanyl)ethyl]-1-naphthamide, also known as THF-naphthamide, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the naphthamide family, which is known for its diverse biological activities. THF-naphthamide has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research applications.
Mechanism of Action
The mechanism of action of N-[1-(tetrahydro-2-furanyl)ethyl]-1-naphthamideide is not fully understood, but it is believed to involve the disruption of protein-protein interactions and modulation of enzyme activity. N-[1-(tetrahydro-2-furanyl)ethyl]-1-naphthamideide has been found to bind to specific protein targets, leading to the inhibition of their function. This mechanism of action has been studied extensively and has been found to be effective in various research applications.
Biochemical and Physiological Effects:
N-[1-(tetrahydro-2-furanyl)ethyl]-1-naphthamideide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including kinases and phosphatases. N-[1-(tetrahydro-2-furanyl)ethyl]-1-naphthamideide has also been found to disrupt cell signaling pathways, leading to changes in cellular behavior. These effects make N-[1-(tetrahydro-2-furanyl)ethyl]-1-naphthamideide a promising candidate for various research applications, including cancer research, immunology, and neuroscience.
Advantages and Limitations for Lab Experiments
N-[1-(tetrahydro-2-furanyl)ethyl]-1-naphthamideide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research. N-[1-(tetrahydro-2-furanyl)ethyl]-1-naphthamideide has also been extensively studied, and its mechanism of action is well understood. However, N-[1-(tetrahydro-2-furanyl)ethyl]-1-naphthamideide also has some limitations for lab experiments. It may exhibit off-target effects, leading to unintended consequences. Additionally, its biological activity may be affected by the cellular environment, making it difficult to study in vivo.
Future Directions
There are several future directions for N-[1-(tetrahydro-2-furanyl)ethyl]-1-naphthamideide research. One potential application is in the field of cancer research. N-[1-(tetrahydro-2-furanyl)ethyl]-1-naphthamideide has been found to inhibit the activity of various kinases, which are often overactive in cancer cells. This makes N-[1-(tetrahydro-2-furanyl)ethyl]-1-naphthamideide a promising candidate for the development of new cancer therapies. Additionally, N-[1-(tetrahydro-2-furanyl)ethyl]-1-naphthamideide may have applications in the field of immunology. It has been found to modulate the activity of immune cells, making it a potential candidate for the treatment of autoimmune diseases. Finally, N-[1-(tetrahydro-2-furanyl)ethyl]-1-naphthamideide may have applications in the field of neuroscience. It has been found to modulate the activity of neurotransmitters, making it a potential candidate for the treatment of neurological disorders.
Scientific Research Applications
N-[1-(tetrahydro-2-furanyl)ethyl]-1-naphthamideide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including inhibition of protein-protein interactions, modulation of enzyme activity, and disruption of cell signaling pathways. These activities make N-[1-(tetrahydro-2-furanyl)ethyl]-1-naphthamideide a promising candidate for various research applications, including drug discovery, protein engineering, and molecular biology.
properties
IUPAC Name |
N-[1-(oxolan-2-yl)ethyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-12(16-10-5-11-20-16)18-17(19)15-9-4-7-13-6-2-3-8-14(13)15/h2-4,6-9,12,16H,5,10-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGZDTXCQUXJRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B4877874.png)
![2,2-dibromo-N'-[1-(3,4-dimethylphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4877883.png)

![dimethyl 2-{[(2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinyl)carbonyl]amino}terephthalate](/img/structure/B4877893.png)

![2-(2-chlorophenoxy)-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4877902.png)
![N-(5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4877906.png)
![3-benzyl-5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4877910.png)
![ethyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4877918.png)

![ethyl 4-[({[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4877926.png)

![ethyl 2-({[4-(2-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4877937.png)
![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4877962.png)